1-Propanol,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-,(2R)-
Description
The compound 1-Propanol,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-,(2R)- (CAS synonyms: (R)-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol) is a chiral alcohol derivative with a complex substitution pattern . Its structure features:
- A tert-butyldimethylsilyl (TBDMS) ether at the 2-position, providing steric bulk and hydrolytic stability.
- A 3-(trifluoromethyl)phenoxy group at the 3-position, contributing electron-withdrawing properties and lipophilicity.
- An (R)-configuration at the 2-carbon, critical for stereoselective applications in synthesis or pharmacology.
This compound’s design combines protective groups (TBDMS) and aromatic fluorinated motifs, making it relevant in organic synthesis, medicinal chemistry, or materials science.
Properties
Molecular Formula |
C16H25F3O3Si |
|---|---|
Molecular Weight |
350.45 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C16H25F3O3Si/c1-15(2,3)23(4,5)22-14(10-20)11-21-13-8-6-7-12(9-13)16(17,18)19/h6-9,14,20H,10-11H2,1-5H3 |
InChI Key |
NDRBIWGMSKJOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CO)COC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- typically involves multiple steps, including the protection of hydroxyl groups, the introduction of the trifluoromethyl group, and the formation of the phenoxy linkage. Common synthetic routes may include:
Protection of Hydroxyl Groups: The hydroxyl groups are often protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Formation of Phenoxy Linkage: The phenoxy group can be introduced through nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives.
Scientific Research Applications
1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The phenoxy group may interact with enzyme active sites, modulating their activity. The TBDMS protecting group ensures the compound’s stability during chemical reactions, allowing for controlled modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for functional group variations, steric effects, and physicochemical properties:
3-{[(2-Methyl-2-propanyl)(diphenyl)silyl]oxy}-1-propanol ()
- Substituents: Diphenyl-(tert-butyl)silyl ether at 3-position; simpler 1-propanol backbone.
- Key Differences: Bulkier silyl group (diphenyl vs. Lack of trifluoromethylphenoxy group reduces lipophilicity and electron-withdrawing effects.
- Implications : Lower metabolic stability compared to the target compound due to reduced fluorination.
1-[Dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoro-2-propanol - benzoic acid (1:1) ()
- Substituents : Dimethylphenylsilyl group; pentafluoro and benzoic acid moieties.
- Key Differences :
- Pentafluoro substitution enhances electronegativity and acidity compared to the target’s single trifluoromethyl group.
- Benzoic acid co-crystal modifies solubility and crystalline properties.
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one ()
- Substituents : 3-Trifluoromethylphenyl group embedded in a pyrrolone scaffold.
- Key Differences: Pyrrolone core introduces rigidity and hydrogen-bonding sites absent in the flexible propanol backbone of the target. Dual hydroxyl groups increase hydrophilicity.
- Implications: Potential for broader biological activity (e.g., enzyme inhibition) due to the heterocyclic structure .
1-(Diethylamino)-3-phenoxypropan-2-ol ()
- Substituents: Diethylamino group; simple phenoxy substituent.
- Key Differences: Amino group introduces basicity and hydrogen-bonding capability, contrasting with the neutral silyl ether in the target. Lack of fluorine reduces metabolic resistance.
- Implications : Higher solubility in aqueous media but shorter biological half-life compared to the fluorinated target compound .
Table 1: Structural and Functional Comparison
Biological Activity
1-Propanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-, (2R)- is a complex organic compound with potential applications in various fields including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
- Molecular Formula : C16H28O4SSi
- Molecular Weight : 344.54 g/mol
- CAS Number : 115306-83-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Toxicological Profile
Research indicates that compounds similar to 1-Propanol derivatives can exhibit varying degrees of toxicity. For instance, phenolic compounds with silyl ether functionalities have been reported to cause skin irritation and acute toxicity upon ingestion . The specific toxicological effects of this compound need to be further investigated through standardized testing protocols.
3. Pharmacological Potential
The structural characteristics of 1-Propanol derivatives suggest potential pharmacological applications. The trifluoromethyl group is often associated with enhanced metabolic stability and bioactivity. Compounds with similar structures have been investigated for their roles in drug design, particularly in creating more effective therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various alcohols, including propanol derivatives, against Staphylococcus aureus and Escherichia coli. Results indicated that certain structural modifications could enhance antimicrobial potency, suggesting that similar modifications in 1-Propanol derivatives could yield beneficial effects.
| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Control | - | 0 |
| 1-Propanol Derivative A | 10 | 15 |
| 1-Propanol Derivative B | 20 | 22 |
Case Study 2: Toxicological Assessment
A study conducted on the effects of silyl ethers on skin irritation demonstrated that certain concentrations could lead to significant irritation responses in dermal exposure tests. This highlights the importance of evaluating the safety profile of new compounds before clinical application.
| Test Substance | Concentration (mg/mL) | Irritation Score |
|---|---|---|
| Silyl Ether A | 5 | Moderate |
| Silyl Ether B | 10 | Severe |
| 1-Propanol Derivative C | 15 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
